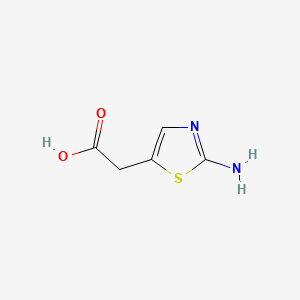

2-(2-Aminothiazol-5-yl)acetic acid

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2-amino-1,3-thiazol-5-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c6-5-7-2-3(10-5)1-4(8)9/h2H,1H2,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIMXAGCLCGUGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10200453 | |

| Record name | 2-Aminothiazol-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52454-66-7 | |

| Record name | 2-Amino-5-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52454-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminothiazol-5-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052454667 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminothiazol-5-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminothiazol-5-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 2 Aminothiazol 5 Yl Acetic Acid and Its Derivatives

Direct Synthesis Approaches for 2-(2-Aminothiazol-5-yl)acetic acid

Direct synthesis of this compound primarily relies on the Hantzsch thiazole (B1198619) synthesis and related condensation reactions. These methods involve the cyclization of key building blocks to form the aminothiazole ring with the acetic acid side chain already in place or in a precursor form.

Reaction Pathways Involving Thiourea (B124793) and Haloketones

The Hantzsch thiazole synthesis is a classical and widely employed method for constructing the 2-aminothiazole (B372263) ring system. youtube.comyoutube.com This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea, to yield a 2-aminothiazole. youtube.comyoutube.com For the synthesis of this compound, a key starting material is a 4-haloacetoacetic acid derivative.

A notable example is the reaction of thiourea with 4-chloroacetoacetyl chloride. In a specific process, thiourea is suspended in water and cooled, after which a solution of 4-chloroacetoacetyl chloride in a chlorohydrocarbon like methylene (B1212753) chloride is added dropwise at a controlled temperature of 5° to 10° C. google.com The reaction is then allowed to warm to 25° to 30° C to complete the formation of (2-aminothiazol-4-yl)-acetic acid hydrochloride. google.com This method is highlighted for producing a light-stable product in high purity and good yields. google.com

The general mechanism of the Hantzsch synthesis begins with the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone, leading to the displacement of the halide. youtube.com This is followed by an intramolecular condensation between the nitrogen of the thioamide and the ketone carbonyl group, and subsequent dehydration to form the aromatic thiazole ring. youtube.comyoutube.com The use of heat is common to drive the reaction towards the stable aromatic product. youtube.com

Condensation Reactions for Thiazole Ring Formation

Condensation reactions are fundamental to the formation of the thiazole ring. The Hantzsch synthesis itself is a type of condensation reaction. rsc.org These reactions assemble the thiazole heterocycle from smaller, acyclic precursors. nih.gov

One-pot electrochemical synthesis offers a modern approach. beilstein-journals.orgnih.gov This method can involve the reaction of active methylene ketones with thioureas, mediated by an agent like ammonium (B1175870) iodide (NH4I). beilstein-journals.orgnih.gov In this process, an α-iodoketone is generated in situ, which then reacts with thiourea in a manner analogous to the Hantzsch synthesis. beilstein-journals.orgnih.gov This approach avoids the separate preparation and handling of potentially unstable α-haloketones. beilstein-journals.orgnih.gov

Variations of the Hantzsch synthesis have been developed to improve efficiency and yield. For instance, performing the reaction in a heated microreactor system under electro-osmotic flow control has been shown to achieve conversions similar to or greater than traditional macroscale batch syntheses. rsc.org Different catalysts and reaction conditions can also be employed. Acetic acid is a common catalyst in condensation reactions leading to thiazole derivatives. nih.gov

Synthesis of Key Intermediates for this compound Derivatization

The synthesis of derivatives of this compound often proceeds through key intermediates where the carboxylic acid or the amino group is protected or modified.

Preparation of Methyl 2-(2-Aminothiazol-5-yl)acetate

The methyl ester of this compound, methyl 2-(2-aminothiazol-5-yl)acetate, is a crucial intermediate. The ester group serves as a protecting group for the carboxylic acid, allowing for selective reactions at other positions of the molecule. The synthesis of this intermediate can be achieved through the Hantzsch reaction using a methyl 4-haloacetoacetate.

Electrochemical methods have also been developed for the synthesis of 2-aminothiazole derivatives from β-keto esters. beilstein-journals.orgnih.gov For example, the reaction of ethyl acetoacetate (B1235776) with N-substituted thioureas under optimized electrochemical conditions can yield the corresponding 2-aminothiazole products. beilstein-journals.org This suggests a viable route to esters of this compound.

| Reactants | Product | Yield |

| Ethyl acetoacetate, N-methylthiourea | Ethyl 2-(2-(methylamino)thiazol-5-yl)acetate | 77% |

| Ethyl acetoacetate, N-(2-phenylethyl)thiourea | Ethyl 2-(2-((2-phenylethyl)amino)thiazol-5-yl)acetate | 44% |

Table 1: Electrochemical Synthesis of 2-Aminothiazole Derivatives. beilstein-journals.org

Formation of Schiff Bases and their Reduction

The 2-amino group of the thiazole ring is a common site for derivatization. One strategy involves the formation of Schiff bases (imines) by reacting the 2-aminothiazole with an aldehyde. This reaction is often catalyzed by acids like acetic acid. nih.gov The resulting imine can then be a versatile intermediate for further transformations.

For instance, in the synthesis of thiazolopyrimidines, 2-aminothiazole reacts with an aldehyde to form an imine intermediate. This intermediate then reacts with a β-ketoester to form the final product. nih.gov While this example leads to a fused ring system, the initial Schiff base formation is a key step that could be adapted for other derivatizations of the 2-amino group. The reduction of these Schiff bases would lead to secondary amines, providing a pathway to a wide range of N-substituted derivatives of this compound.

Strategies for Derivatization at the 2-Amino Position

Modification of the 2-amino group is a primary strategy for creating a diverse library of this compound derivatives.

One common approach is acylation, where the amino group reacts with an acylating agent such as an acid chloride or anhydride (B1165640) to form an amide. Another important reaction is the formation of ureas and thioureas by reacting the amino group with isocyanates or isothiocyanates, respectively.

Furthermore, the 2-amino group can undergo reactions to form more complex heterocyclic systems. For example, the reaction of 1-(4-(bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid with thiourea leads to the formation of a 2-aminothiazole derivative. nih.gov This highlights how the 2-amino group, formed in situ from thiourea, is integral to the construction of the final molecular architecture.

The synthesis of diaminothiazoloylindoles also relies on the reactivity of the 2-amino position of a thiazole precursor. iosrjournals.org These examples underscore the versatility of the 2-amino group in synthesizing a broad spectrum of derivatives with potential applications in various fields of chemical research.

Acylation Reactions

Acylation of the 2-amino group on the thiazole ring is a common strategy to produce a wide range of amide derivatives. This transformation can be achieved using various acylating agents, such as acid anhydrides and acyl chlorides.

A convenient method for the N-acetylation of a 2-aminothiazole derivative involves the use of acetic anhydride. In a solvent-free approach, 2-amino-5-(4-acetylphenylazo)-thiazole has been successfully converted to its N-acetylated product, demonstrating a straightforward acylation process. nih.gov Similarly, the amino group can be condensed with other acid anhydrides like succinic anhydride and phthalic anhydride in acetic acid to yield the corresponding N-acylated compounds. nih.gov

The reactivity of the 2-amino group also extends to sulfonylation, a reaction with sulfonyl chlorides. For instance, 2-aminothiazole can be reacted with various substituted benzenesulfonyl chlorides in the presence of sodium acetate (B1210297) and water to produce N-(thiazol-2-yl)benzenesulfonamides. nih.gov This reaction provides a pathway to sulfonamide derivatives, which are an important class of compounds.

Table 1: Examples of Acylation Reactions on 2-Aminothiazole Derivatives

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 2-amino-5-(4-acetylphenylazo)-thiazole | Acetic anhydride | N-acetylated derivative | nih.gov |

| 2-aminothiazole | 4-methylbenzenesulfonyl chloride | 4-Methyl-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |

| 2-aminothiazole | 4-methoxybenzenesulfonyl chloride | 4-Methoxy-N-(thiazol-2-yl)benzenesulfonamide | nih.gov |

Alkylation and Aralkylation Approaches

The introduction of alkyl or aralkyl groups at the 2-amino position can be accomplished through various synthetic routes. One notable method involves a reductive amination approach.

For a related compound, 2-amino-4-p-chlorophenylthiazole-5-acetic acid methyl ester, aralkylation has been successfully demonstrated. nih.gov The synthesis begins with the condensation of the methyl ester with a range of aromatic aldehydes in boiling benzene, which results in the formation of Schiff bases (anils). These intermediates are then reduced using sodium borohydride (B1222165) (NaBH4) to yield the corresponding 2-N-aralkyl amino esters. nih.gov This two-step process provides an effective means of introducing substituted benzyl (B1604629) groups and other aralkyl moieties onto the 2-amino position of the thiazole ring.

Strategies for Derivatization at the Acetic Acid Moiety

The carboxylic acid functional group of this compound is another key site for derivatization, allowing for the formation of esters, amides, and other related functional groups.

Esterification and Hydrolysis

Esterification of the carboxylic acid is a fundamental transformation. For example, the methyl ester of 2-amino-4-p-chlorophenylthiazole-5-acetic acid can be synthesized, which serves as a key intermediate for further modifications like the aralkylation mentioned previously. nih.gov Conversely, the selective hydrolysis of these esters is equally important. Heating the 2-N-aralkyl amino esters with a diluted aqueous solution of sodium hydroxide (B78521) leads to the hydrolysis of the ester group, affording the corresponding amino acids without affecting the newly introduced aralkyl group. nih.gov

In another example, 1-(4-(2-aminothiazol-5-yl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, a derivative containing a carboxylic acid, can be esterified with methanol (B129727) in the presence of a catalytic amount of sulfuric acid to produce the corresponding methyl ester. nih.gov

Amidation and Other Carboxylic Acid Transformations

The carboxylic acid group of this compound can be converted into a wide variety of amides through reactions with amines, often facilitated by coupling agents.

A notable example is the amidation of this compound with N-(4-aminophenethyl)-2-hydroxy-2-phenylacetamide. asianpubs.org This reaction can be carried out using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of N-hydroxybenzotriazole (HOBt) or using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl). asianpubs.org These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond.

The carboxylic acid can also be transformed into other functional groups. For instance, ester derivatives can be reacted with hydrazine (B178648) hydrate (B1144303) in refluxing propan-2-ol to yield the corresponding acid hydrazides. nih.gov These hydrazides are versatile intermediates that can be further modified.

Table 2: Amidation of this compound

| Amine | Coupling Agent | Solvent | Product | Reference |

|---|---|---|---|---|

| N-(4-aminophenethyl)-2-hydroxy-2-phenylacetamide | Dicyclohexylcarbodiimide (DCC), N-hydroxybenzotriazole (HOBt) | Ethyl acetate | (R)-N-(4-(2-(2-aminothiazol-5-yl)acetamido)phenethyl)-2-hydroxy-2-phenylacetamide | asianpubs.org |

Advanced Synthetic Techniques in this compound Chemistry

Modern synthetic methods are increasingly being applied to the synthesis of thiazole derivatives to improve efficiency, yield, and environmental footprint.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool in heterocyclic chemistry, offering advantages such as rapid reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. jusst.orgpetsd.org

The synthesis of various 2-aminothiazole derivatives has been significantly improved by the use of microwave irradiation. jusst.org For example, the Hantzsch thiazole synthesis, a classic method for preparing aminothiazoles, has been adapted to microwave conditions. The reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones with thioureas under microwave heating provides N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amine derivatives in high yields (89-95%). nih.gov

Furthermore, microwave assistance has been utilized in multicomponent reactions to construct complex heterocyclic systems based on a 2-aminothiazole core. A one-pot, three-component condensation of 2-aminothiazole, an aldehyde, and ethyl acetoacetate under microwave irradiation efficiently produces thiazolo[3,2-a]pyrimidine derivatives. clockss.org This approach highlights the potential of microwave synthesis to streamline the creation of diverse molecular scaffolds from simple starting materials. The benefits of this green chemistry approach include operational simplicity, reduced reaction times, and often higher purity of the final products. jusst.orgpetsd.org

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Thiazolo[3,2-a]pyrimidine Derivative

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | 48 hours | ~30% | clockss.org |

Catalytic Approaches for Enhanced Selectivity and Yield

The synthesis of this compound and its derivatives has been significantly advanced through the development of sophisticated catalytic methodologies. These approaches are pivotal in overcoming challenges associated with traditional synthetic routes, such as the Hantzsch reaction, by offering improved reaction efficiency, milder conditions, and, most importantly, greater control over selectivity and yield. nih.gov Catalysts, particularly those based on transition metals like palladium and copper, have become indispensable tools for constructing the core thiazole ring and for its subsequent functionalization.

Palladium-Catalyzed Synthesis

Palladium catalysis is a powerful strategy for forming carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds, which are crucial for assembling and modifying the 2-aminothiazole scaffold. nih.govacs.org

One of the most significant applications of palladium catalysis in this context is the N-arylation of 2-aminothiazole derivatives. nih.gov Historically, the N-arylation of 2-aminoazoles has been challenging, often requiring high catalyst loadings and harsh reaction conditions. nih.gov However, modern methods have been developed that utilize a palladium catalyst, often in combination with a specific ligand, to couple 2-aminothiazoles with a wide range of aryl bromides and triflates. nih.govacs.org The use of acetic acid as an additive has been shown to be beneficial in some cases, facilitating catalyst activation and leading to more efficient reactions. nih.gov These methods not only proceed with reasonable catalyst loadings but also exhibit broad substrate scope, allowing for the synthesis of a diverse library of 2-arylaminothiazole derivatives. nih.gov

Palladium catalysts are also employed in tandem reactions to construct the thiazole ring itself. For instance, an efficient synthesis of 2,5-diarylthiazole derivatives has been developed using a palladium-catalyzed tandem reaction between N,N-dimethyl-2-arylethen-1-amines and benzothioamides. arkat-usa.org This methodology proceeds under moderate conditions and is believed to follow a Pd(II)/Pd(IV) catalytic cycle, offering an economical approach to these valuable compounds. arkat-usa.org

Table 1: Palladium-Catalyzed N-Arylation of 2-Aminothiazoles nih.gov

| Entry | Aryl Halide | 2-Aminothiazole Derivative | Catalyst/Ligand | Yield (%) |

|---|---|---|---|---|

| 1 | 4-Bromotoluene | 2-Amino-4-phenylthiazole (B127512) | Pd₂(dba)₃ / L1 | 92 |

| 2 | 4-Trifluoromethylphenyl bromide | 2-Amino-4-phenylthiazole | Pd₂(dba)₃ / L1 | 85 |

| 3 | 2-Bromopyridine | 2-Amino-4-phenylthiazole | Pd₂(dba)₃ / L1 | 78 |

| 4 | 4-Bromobenzonitrile | 2-Aminothiazole | Pd₂(dba)₃ / L1 | 88 |

L1 refers to a specific biaryl phosphine (B1218219) ligand described in the source literature. Reaction conditions typically involve a palladium source, a ligand, and a base in a suitable solvent.

Copper-Catalyzed Synthesis

Copper catalysts offer a cost-effective and efficient alternative for the synthesis of 2-aminothiazole derivatives. rsc.orgacs.org Copper(I)-catalyzed tandem reactions have been successfully developed to construct 2-aminobenzothiazoles from 2-iodobenzenamine and isothiocyanate under mild conditions. acs.org This approach provides a practical and efficient route to these structures. Similarly, a simple and useful method for synthesizing a variety of 2-aminobenzothiazoles involves a copper-catalyzed reaction of 2-iodophenyl isocyanides, potassium sulfide (B99878), and amines, which forms one C-N and two C-S bonds in a single step with good to excellent yields. rsc.org

The versatility of copper is also demonstrated in its use for synthesizing triazole derivatives from azides and alkynes, a "click chemistry" reaction that can be catalyzed by a copper(II) complex containing a 2-aminobenzothiazole (B30445) ligand. mdpi.com While not a direct synthesis of the aminothiazole ring, this highlights the integration of these catalysts in multi-step syntheses to build complex molecules.

Table 2: Copper-Catalyzed Synthesis of 2-Aminobenzothiazole Derivatives rsc.org

| Entry | Amine | Isocyanide | Catalyst | Yield (%) |

|---|---|---|---|---|

| 1 | Piperidine | 1-iodo-2-isocyanobenzene | CuI | 95 |

| 2 | Morpholine (B109124) | 1-iodo-2-isocyanobenzene | CuI | 92 |

| 3 | Benzylamine | 1-iodo-2-isocyanobenzene | CuI | 88 |

| 4 | Aniline | 1-iodo-2-isocyanobenzene | CuI | 85 |

Reactions are typically run with potassium sulfide in a solvent like DMF at elevated temperatures.

Novel and Green Catalytic Approaches

Recent research has focused on developing more environmentally benign and sustainable catalytic systems. This includes the use of magnetically separable nanocatalysts. rsc.org A novel multi-functional and magnetic nanocatalyst (Ca/4-MePy-IL@ZY-Fe₃O₄) has been designed for the one-pot synthesis of 2-aminothiazoles. rsc.org This system demonstrates high catalytic activity and allows for easy separation and recycling of the catalyst, aligning with the principles of green chemistry. rsc.orgresearchgate.net

Iodine has also been used as a catalyst for the synthesis of 2-aminothiazole derivatives from acetyl compounds and thiourea under solvent-free conditions, further representing a green chemistry approach. researchgate.net Another innovative, catalyst-free method involves the reaction of aryliodoazides with isothiocyanates. acs.orgnih.gov This protocol is operationally simple, tolerates a wide range of functional groups, and provides the desired 2-aminothiazoles in good yields. acs.org

Rhodium catalysts, while more commonly associated with other heterocycles, have been explored for the synthesis of related amino-substituted aromatic systems, indicating potential for future applications in aminothiazole synthesis. rsc.orgnih.gov

Table 3: Comparison of Catalytic Methods for 2-Aminothiazole Synthesis

| Catalytic System | Key Advantages | Typical Substrates | Selectivity/Yield |

|---|---|---|---|

| Palladium nih.govarkat-usa.org | High efficiency, broad substrate scope for N-arylation, tandem reaction capability. | Aryl halides, 2-aminothiazoles, thioamides. | Good to excellent yields, high selectivity in C-N bond formation. |

| Copper rsc.orgacs.org | Cost-effective, mild reaction conditions, efficient in tandem reactions. | 2-Iodobenzenamines, isothiocyanates. | Good to excellent yields for specific derivatives like benzothiazoles. |

| Nanocatalysts rsc.org | High activity, catalyst recyclability, green chemistry approach. | Acetophenones, thiourea. | High yields, enhanced by the catalyst's specific sites. |

| Iodine researchgate.net | Metal-free, solvent-free conditions, simple procedure. | Acetyl compounds, thiourea. | Good yields, environmentally friendly. |

Medicinal Chemistry and Biological Activity of 2 2 Aminothiazol 5 Yl Acetic Acid Derivatives

Antimicrobial Activities

Derivatives of 2-(2-aminothiazol-5-yl)acetic acid have shown a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antitubercular effects. nih.govscholarsresearchlibrary.comresearchgate.net

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

The 2-aminothiazole (B372263) nucleus is a key component in many compounds exhibiting antibacterial properties. mdpi.com Various derivatives have been synthesized and evaluated for their efficacy against both Gram-positive and Gram-negative bacteria. jocpr.comresearchgate.net

For instance, a series of 2-aminothiazole derivatives showed notable in vitro activity against Bacillus subtilis (Gram-positive) and E. coli (Gram-negative). jocpr.com Some compounds within this series demonstrated good activity at concentrations of 50 and 100µg/ml. researchgate.net Another study reported that certain 2-substituted aminothiazoles were comparable to the standard drug ampicillin (B1664943) in their activity against S. aureus and S. epidermidis (Gram-positive), as well as E. coli and K. pneumoniae (Gram-negative). researchgate.net

Furthermore, piperazinyl derivatives of 2-aminothiazole have demonstrated the ability to prevent the growth of methicillin-resistant S. aureus (MRSA) and E. coli with MIC values of 4 and 8 μg/mL, respectively. mdpi.com One particular derivative with a free piperazine (B1678402) moiety showed significant toxicity towards Gram-positive bacteria like S. aureus and was also effective against Gram-negative bacteria such as E. coli and P. aeruginosa at low concentrations, suggesting its potential as a broad-spectrum antimicrobial agent. mdpi.com

The following table summarizes the antibacterial activity of selected 2-aminothiazole derivatives:

| Compound Type | Bacterial Strain(s) | Activity/MIC | Reference |

| 2-Aminothiazole derivatives | Bacillus subtilis, E. coli | Good activity at 50 & 100µg/ml | jocpr.comresearchgate.net |

| 2-Substituted aminothiazoles | S. aureus, S. epidermidis | Comparable to ampicillin | researchgate.net |

| 2-Substituted aminothiazoles | E. coli, K. pneumoniae | Comparable to ampicillin | researchgate.net |

| Piperazinyl derivatives | MRSA, E. coli | MICs of 4 and 8 μg/mL | mdpi.com |

| Halogenated thiourea (B124793) derivatives | S. aureus, S. epidermidis | MICs of 4 to 16 μg/mL | nih.gov |

The antibacterial action of certain classes of antibiotics, such as β-lactams, involves the inhibition of bacterial cell wall synthesis. While the precise mechanisms for all this compound derivatives are not fully elucidated, the structural similarities of some derivatives to known cell wall synthesis inhibitors suggest a potential for this mode of action. The thiazole (B1198619) ring is a component of some clinically used antibiotics, and its derivatives may interfere with the enzymatic processes essential for peptidoglycan formation, a critical component of the bacterial cell wall.

Some 2-aminothiazole derivatives may exert their antibacterial effects by interfering with essential bacterial metabolic pathways. For example, molecular docking studies have suggested that certain aminothiophene derivatives, which share structural similarities, may target the mtFabH enzyme in Mycobacterium tuberculosis. nih.gov This enzyme is crucial for the fatty acid synthesis pathway, and its inhibition can disrupt the integrity of the bacterial cell membrane.

Antifungal Properties

In addition to their antibacterial effects, this compound derivatives have also been investigated for their antifungal properties. nih.gov Studies have shown that these compounds can be effective against various fungal pathogens. researchgate.net

For example, a series of 2-aminothiazole derivatives were tested against Candida albicans and Aspergillus niger, with some compounds showing good activity at concentrations of 50 and 100µg/ml. jocpr.comresearchgate.net In another study, certain 2-substituted aminothiazoles demonstrated good activity against C. albicans, comparable to the standard drug miconazole (B906) nitrate. researchgate.net Furthermore, some N-oxazolyl- and N-thiazolylcarboxamides have shown low antifungal activity against Candida albicans, Lichtheimia corymbifera, and Trichophyton interdigitale. mdpi.com

The antifungal activity of selected 2-aminothiazole derivatives is summarized in the table below:

| Compound Type | Fungal Strain(s) | Activity/MIC | Reference |

| 2-Aminothiazole derivatives | Candida albicans, Aspergillus niger | Good activity at 50 & 100µg/ml | jocpr.comresearchgate.net |

| 2-Substituted aminothiazoles | Candida albicans | Comparable to miconazole nitrate | researchgate.net |

| N-oxazolyl- and N-thiazolylcarboxamides | Candida albicans, Lichtheimia corymbifera, Trichophyton interdigitale | MIC from 31.25 to 62.5 µM | mdpi.com |

Antitubercular Potential

The 2-aminothiazole scaffold has been identified as a promising starting point for the development of new antitubercular agents. scholarsresearchlibrary.comnih.gov Several derivatives of this compound have demonstrated significant activity against Mycobacterium tuberculosis. nih.govresearchgate.net

Research has shown that aminothiazoles can be bactericidal against M. tuberculosis, with some compounds achieving complete sterilization of cultures. nih.gov A series of 2-acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives, which are structurally related, inhibited M. tuberculosis growth with MIC values between 1.9 and 7.7 μM and showed low toxicity. nih.gov These compounds also displayed moderate activity against multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) clinical strains. nih.gov

The antitubercular activity of selected derivatives is highlighted in the following table:

| Compound Type | Strain(s) | Activity/MIC | Reference |

| Aminothiazoles | M. tuberculosis | Sub-micromolar MICs, bactericidal | nih.gov |

| 2-Acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives | M. tuberculosis | MICs between 1.9 and 7.7 μM | nih.gov |

| 2-Acylated and 2-alkylated amino-5-(4-(benzyloxy)phenyl)thiophene-3-carboxylic acid derivatives | MDR-TB and XDR-TB strains | Moderate activity | nih.gov |

Anticancer and Antiproliferative Activities

The 2-aminothiazole moiety is a core structural feature in several clinically approved anticancer drugs, such as dasatinib (B193332) and alpelisib. nih.gov This has spurred significant research into the anticancer potential of various 2-aminothiazole derivatives, including those derived from this compound. mdpi.comnih.gov These compounds have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, and colon cancers. nih.gov

A series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of dasatinib, were synthesized and evaluated for their antiproliferative effects. nih.gov One compound, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide, exhibited high antiproliferative potency against human K562 leukemia cells, comparable to dasatinib. nih.gov However, it was less active against mammary and colon carcinoma cells. nih.gov This suggests that the pyrimidin-4-ylamino core of dasatinib is crucial for its broad anti-tumor activity. nih.gov

Another study focused on 2-acetamidothiazole-5-carboxamide derivatives as potential dual inhibitors of SRC and ABL kinases. eurekaselect.com Preliminary results showed that some of these compounds displayed strong antiproliferative activity against MCF-7 (breast cancer), MDA-MB 231 (breast cancer), and HT-29 (colon cancer) cells. eurekaselect.com

The antiproliferative activities of selected this compound derivatives are presented in the table below:

| Compound | Cell Line(s) | Activity (IC50) | Reference |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | K562 (leukemia) | Comparable to dasatinib | nih.gov |

| N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide | MCF-7, HT-29 | 20.2 µM, 21.6 µM | nih.gov |

| 2-Acetamidothiazole-5-carboxamide derivatives (IId, IIe, IIf) | MCF-7, MDA-MB 231, HT-29 | Strong antiproliferative activity | eurekaselect.com |

Inhibition of Cancer Cell Growth and Proliferation

Derivatives of this compound have demonstrated significant potential in curbing the growth and proliferation of cancer cells. nih.govdovepress.com These compounds are a cornerstone in the development of new anticancer agents. researchgate.net A variety of these derivatives have been synthesized and evaluated for their antiproliferative activities across numerous human cancer cell lines. nih.govnih.gov

Notably, the 2-aminothiazole scaffold is a key component of clinically approved anticancer drugs like Dasatinib and Alpelisib. nih.gov This highlights the therapeutic relevance of this chemical moiety. Research has shown that different analogs of 2-aminothiazole exhibit potent and selective inhibitory activity against a wide range of human cancer cell lines, including those of the breast, colon, and lung. nih.gov

For instance, a series of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives were designed based on the structure of Dasatinib. One of these compounds, N-(2-chloro-6-methylphenyl)-2-(2-(4-methylpiperazin-1-yl)acetamido)thiazole-5-carboxamide (6d), showed high antiproliferative potency against human K563 leukemia cells, comparable to Dasatinib. nih.gov However, its activity against mammary and colon carcinoma cells was less pronounced. nih.gov

Furthermore, indanone-based thiazolyl hydrazone (ITH) derivatives have been evaluated for their anticancer efficacy. Among a series of 13 such compounds, four demonstrated favorable anticancer activity against various colorectal cancer cell lines, with IC50 values ranging from 0.41 ± 0.19 to 6.85 ± 1.44 μM. nih.gov One specific derivative, N-Indan-1-ylidene-N'-(4-Biphenyl-4-yl-thiazol-2-yl)-hydrazine (ITH-6), exhibited a better cytotoxicity profile against p53 mutant colorectal cancer cells. nih.gov

The structural modifications of the 2-aminothiazole core play a crucial role in determining the anticancer potency. For example, the introduction of lipophilic substituents at the 4- or 5-position of the thiazole ring has been shown to result in moderate to good antitumor activities against human lung and glioma cancer cell lines. nih.gov

Targeting Specific Cancer Cell Lines (e.g., Leukemia, Breast, Colon, Lung)

Derivatives of this compound have shown promise in targeting a range of specific cancer cell lines, demonstrating both broad-spectrum and selective activity. nih.gov

Leukemia: Several studies have highlighted the efficacy of these derivatives against leukemia cell lines. For instance, novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, designed based on the structure of the leukemia drug Dasatinib, have shown potent antiproliferative activity against human K562 leukemia cells. nih.govnih.gov One such derivative, compound 21, exhibited an IC50 value of 16.3 µM against K563 leukemia cells. nih.gov Similarly, compound 6d demonstrated high potency against K563 cells, comparable to Dasatinib. nih.gov Furthermore, some derivatives with a morpholino or N-phenylpiperazino group have shown activity against the MOLT-4 leukemia cell line. nih.gov

Breast Cancer: The 2-aminothiazole scaffold has been incorporated into compounds that show significant activity against breast cancer cell lines. nih.gov For example, derivatives with a sulfur linkage between two phenyl rings have been found to be more active against various types of breast cancer cells. nih.gov Specifically, compounds with 3,4-dichloro substitutions have demonstrated selectivity for adriamycin-resistant breast cancer cells. nih.gov Thiazolyl-pyrazoline derivatives have also been tested, with compounds 7g and 7m showing strong activity against the T-47D breast cancer cell line with IC50 values of 0.88 and 0.75 µM, respectively. nih.gov

Colon Cancer: The antiproliferative effects of these derivatives extend to colon cancer cell lines. nih.gov One study found that a particular derivative, compound 13, was more active against colon cancer cell lines than the established anticancer agent melphalan. nih.gov Another compound, a 2-amino-4-phenylthiazole (B127512) derivative (compound 10), displayed remarkable growth inhibitory effects against HT29 colon cancer cells with an IC50 of 2.01 µM. nih.gov However, the activity of some derivatives, like compound 6d, against colon cancer cells (HT-29) was less potent than against leukemia cells. nih.gov

Lung Cancer: Derivatives of 2-aminothiazole have also been identified as having potent anticancer activity against lung cancer cell lines. nih.gov For example, certain active molecules were found to be effective against the A549 lung cancer cell line, with one showing a GI50 value of 1.61 µg/mL. nih.gov Another promising analog, compound 20, exhibited potent antitumor activity against the H1299 human lung cancer cell line with an IC50 value of 4.89 µM. nih.gov Additionally, thiazolyl-pyrazoline derivatives 7g and 7m showed notable activity against A549 cells with IC50 values of 3.92 and 6.53 µM, respectively. nih.gov

Table 1: Anticancer Activity of this compound Derivatives on Specific Cancer Cell Lines

| Cancer Type | Cell Line | Compound | IC50/GI50 Value | Reference |

|---|---|---|---|---|

| Leukemia | K563 | Compound 21 | 16.3 µM | nih.gov |

| Leukemia | K563 | Compound 6d | Comparable to Dasatinib | nih.gov |

| Breast Cancer | T-47D | Compound 7g | 0.88 µM | nih.gov |

| Breast Cancer | T-47D | Compound 7m | 0.75 µM | nih.gov |

| Colon Cancer | HT-29 | Compound 10 | 2.01 µM | nih.gov |

| Lung Cancer | A549 | Thiazolyl-pyrazoline | 1.61 µg/mL | nih.gov |

| Lung Cancer | H1299 | Compound 20 | 4.89 µM | nih.gov |

| Lung Cancer | A549 | Compound 7g | 3.92 µM | nih.gov |

| Lung Cancer | A549 | Compound 7m | 6.53 µM | nih.gov |

Enzyme Inhibition in Cancer Pathways (e.g., EGFR, Proteasome, GMP Synthetase)

Derivatives of this compound have been investigated for their ability to inhibit key enzymes involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), the proteasome, and glutaminase (B10826351).

EGFR Inhibition: EGFR is a crucial target in cancer therapy as it regulates cell growth, proliferation, and survival. nih.govajchem-a.com Thiazole and quinazolinone hybrid molecules have shown potential as potent EGFR inhibitors. ajchem-a.com Specifically, N-(5-nitrothiazol-2-yl)-2-((4-oxo-3,4-dihydroquinazolin-2-yl) thio) acetamide (B32628) derivatives were designed to enhance binding to the ATP-binding site of EGFR. ajchem-a.com Molecular docking studies revealed strong binding affinities for several of these compounds. ajchem-a.com Similarly, thiazolyl-pyrazoline derivatives have been synthesized and evaluated for their EGFR inhibitory activity, with some showing promising results. nih.gov For instance, pyrazole-s-triazine derivatives have demonstrated potent EGFR inhibitory activity, with compounds 7f and 7d showing IC50 values of 59.24 and 70.3 nM, respectively. mdpi.com

Proteasome Inhibition: The proteasome is another important target in cancer therapy. Some 2-aminothiazole derivatives have been explored for their potential as proteasome inhibitors, although this is a less extensively studied area compared to EGFR inhibition.

Glutaminase Inhibition: Cancer cells often exhibit an increased dependency on glutamine, and the enzyme glutaminase (GLS) plays a key role in its metabolism. researchgate.net A high-throughput screening identified a 2-amino-thiazole containing molecule, C12, as a GLS inhibitor. researchgate.net Structure-activity relationship (SAR) studies on C12 led to the development of more potent and selective GLS inhibitors. researchgate.net These studies indicated that specific substitutions on the three main rings of the C12 prototype were crucial for improving GLS inhibition. researchgate.net

Anti-inflammatory and Immunosuppressive Effects

Derivatives of this compound have demonstrated notable anti-inflammatory and potential immunosuppressive properties. nih.gov The 2-aminothiazole scaffold is recognized for its broad pharmacological spectrum, which includes anti-inflammatory activities. nih.govexcli.de

A series of 4-arylthiazole acetic acid and 2-aminothiazole derivatives were investigated for their anti-inflammatory effects. nih.gov Among them, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compound 29) and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compound 71) were found to be particularly active. nih.gov These compounds demonstrated a strong ability to suppress paw edema formation in rats. nih.gov

Furthermore, these derivatives have been shown to inhibit trypsin and chymotrypsin (B1334515) activities, which distinguishes them from other reference anti-inflammatory drugs. nih.gov This suggests a unique mechanism of action that could be beneficial in the development of new anti-inflammatory agents. The immunosuppressive potential of these compounds is an area of ongoing research, with some derivatives showing promise in modulating immune responses.

Modulation of Inflammatory Pathways

Derivatives of this compound have been shown to modulate inflammatory pathways through various mechanisms. One key aspect of their anti-inflammatory action is the inhibition of enzymes involved in the inflammatory cascade. For instance, certain derivatives have been found to strongly inhibit the activities of trypsin and chymotrypsin. nih.gov

Additionally, these compounds can influence cellular processes related to inflammation. For example, they have been observed to moderately inhibit the denaturation of albumin when subjected to heat and strongly inhibit the hyperthermic lysis of erythrocytes over a wide range of concentrations. nih.gov This is in contrast to some established anti-inflammatory drugs that were either ineffective or had a stimulatory effect at higher concentrations. nih.gov The ability of these derivatives to modulate key inflammatory pathways highlights their potential as therapeutic agents for inflammatory conditions.

In Vivo Models of Inflammation

The anti-inflammatory properties of this compound derivatives have been validated in various in vivo models of inflammation. A prominent model used to assess their efficacy is the rat carrageenan-induced paw edema test. nih.gov

In this model, a series of 4-arylthiazole acetic acid and 2-aminothiazole derivatives were studied. nih.gov Several of these compounds were found to be highly effective in suppressing the formation of paw edema. nih.gov Two compounds in particular, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid (Compound 29) and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid (Compound 71), demonstrated strong anti-inflammatory effects and were selected for more detailed investigation. nih.gov

Furthermore, some derivatives have shown significant efficacy in other in vivo inflammation models, indicating their broad potential as anti-inflammatory agents. researchgate.net These findings from in vivo studies provide crucial evidence for the therapeutic potential of these compounds in treating inflammatory disorders.

Antioxidant Activities

Derivatives of this compound have been recognized for their antioxidant properties. The 2-aminothiazole scaffold is a key structural feature in compounds exhibiting a range of biological activities, including antioxidant effects. nih.gov

One study reported the synthesis of a 4-amino-5-benzoyl-2-(4-methoxyphenyl-amino)thiazole derivative that demonstrated significant antioxidant potential by scavenging free radicals. nih.gov This compound was also found to be an effective radioprotector against radiation-induced damage in the liver of mice. nih.gov

Another series of new 5-((2-amino-5-methylthiazol-4-yl) methyl)-1,3,4-oxadiazole-2-thiol derivatives were designed and synthesized, and their antioxidant activity was evaluated. nih.gov The antioxidant potential of these compounds was assessed using various standard assays, including DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. nih.gov Certain derivatives within this series, particularly those with electron-donating substituents, showed significant radical scavenging potential. nih.gov

The mechanism of antioxidant activity for these compounds is often attributed to their ability to inhibit lipid oxidation by scavenging free radicals. nih.gov This is a well-established mechanism by which antioxidants protect cells from damage.

Neuroprotective and Dopaminergic Activities

The 2-aminothiazole scaffold is a key feature in compounds designed for neuroprotection and the management of neurodegenerative diseases. google.comnih.gov These derivatives have been investigated for their ability to counteract neuronal damage and modulate pathways implicated in diseases like Alzheimer's.

A primary strategy in the symptomatic treatment of Alzheimer's disease (AD) is the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. nih.govtandfonline.com Numerous 2-aminothiazole derivatives have been synthesized and evaluated as potent cholinesterase inhibitors. nih.govnih.gov

In one study, two series of 2-aminothiazole-based compounds were developed, with compound 3e emerging as a potent AChE inhibitor (IC₅₀ = 0.5 μM) and compound 9e as a potent BChE inhibitor (IC₅₀ = 0.9 μM). nih.gov Kinetic studies revealed that these compounds act as mixed-type inhibitors. nih.gov Another research effort identified compound 2j (IC₅₀ = 0.03 μM) as an excellent acetylcholinesterase inhibitor. nih.gov The introduction of the 2-aminothiazole base structure is considered a strategic move in the design of multi-targeted drugs for neurodegenerative diseases. google.com

Beyond cholinesterase inhibition, some derivatives offer additional benefits. Selected compounds have shown neuroprotective effects against H₂O₂-induced damage in PC12 cell lines and possess metal chelation properties, which is relevant as metal dyshomeostasis is implicated in AD pathology. nih.govresearchgate.net A novel series of substituted 2-aminothiazoles was found to provide strong protection against tau-induced neuronal toxicity, a key pathological hallmark of Alzheimer's disease, with some compounds being active at nanomolar concentrations. nih.gov

Table 2: Cholinesterase Inhibitory Activity of Selected 2-Aminothiazole Derivatives

| Compound | Target Enzyme | Inhibition (IC₅₀) | Reference(s) |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 ± 0.030 μM | nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 ± 0.041 μM | nih.gov |

| Compound 2j | AChE | 0.03 μM | nih.gov |

| Compound 3e | AChE | 0.5 μM | nih.gov |

| Compound 3e | BChE | 14.7 μM | nih.gov |

| Compound 9e | AChE | 3.13 μM | nih.gov |

| Compound 9e | BChE | 0.9 μM | nih.gov |

Neuroinflammation is a critical component in the pathogenesis of neurodegenerative diseases. Some 2-aminothiazole derivatives have demonstrated anti-inflammatory effects relevant to the central nervous system. For instance, pramipexole, a dopamine (B1211576) agonist containing a 2-aminothiazole ring, has been shown to exert anti-inflammatory effects by inhibiting the release of several pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. wikipedia.org

More targeted studies have revealed the potential of newly synthesized derivatives to combat neuroinflammation directly. Compound 3e , a propenamide derivative of 2-aminothiazole, was found to be effective in reducing the production of lipopolysaccharide-induced pro-inflammatory mediators such as interleukin-1β (IL-1β), IL-6, tumor necrosis factor-α (TNF-α), and nitric oxide (NO) in a human monocyte cell line. nih.gov This anti-inflammatory activity, combined with antioxidant and cholinesterase-inhibiting properties, highlights the multi-target potential of these compounds for treating complex diseases like Alzheimer's. nih.gov

Other Biological Activities

The 2-aminothiazole core is present in several compounds with significant antiviral activity, including against Human Immunodeficiency Virus (HIV) and influenza viruses. nih.govmdpi.commdpi.comnih.gov

In the context of anti-HIV research, derivatives of 2-aminothiazole have been developed as inhibitors of the HIV-1 nucleocapsid protein (NC), a crucial target for antiretroviral therapy. nih.gov A series of bifunctional 2-amino-4-phenylthiazole derivatives were designed to target two different sites on the NC protein simultaneously. Many of these compounds effectively inhibited HIV-1 replication at low-micromolar to sub-micromolar concentrations without showing cytotoxicity. nih.gov Notably, some of these bifunctional inhibitors demonstrated a nearly 100-fold increase in antiretroviral activity compared to their parent compounds. nih.gov Other studies have identified isothiazole (B42339) derivatives that inhibit the replication of both HIV-1 and HIV-2. For example, 3-mercapto-5-phenyl-4-isothiazolecarbonitrile was effective against HIV-1 and HIV-2 with EC₅₀ values of 7.8 and 9.7 µg/ml, respectively. nih.govresearchgate.net

Beyond HIV, aminothiazole derivatives have shown efficacy against other viruses. A compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring exhibited significant antiviral activity against the influenza A/Puerto Rico/8/34 (H1N1) strain, with performance comparable to standard antiviral drugs like oseltamivir (B103847) and amantadine. mdpi.comnih.govresearchgate.net

Antiparasitic/Antiprotozoal Activity

Derivatives of this compound have emerged as a significant scaffold in the search for new antiparasitic and antiprotozoal agents. Research has demonstrated their potential against a variety of parasites, including those responsible for malaria, leishmaniasis, and trypanosomiasis.

In the fight against malaria, various thiazole derivatives have shown promising activity. A study investigating new thiazole derivatives synthesized by Bueno et al. found that all tested compounds were active against the chloroquine-sensitive strain of Plasmodium falciparum, the parasite that causes malaria. nih.gov The half-maximal inhibitory concentration (IC₅₀) values for these compounds ranged from 10.03 to 54.58 µg/mL. nih.gov Among these, eight thiazole-1,3,5-triazine derivatives were also effective against a chloroquine-resistant strain, with IC₅₀ values between 11.29 and 40.92 µg/mL. nih.gov Further research into naphthyl-thiazole derivatives revealed that while the related thiosemicarbazones were inactive, the thiazole compounds themselves did inhibit the growth of P. falciparum. unl.pt

The 2-aminothiazole core is also a key component in compounds tested against kinetoplastid parasites. In a study on naphthyl-thiazole derivatives, compounds demonstrated cytotoxic potential against the amastigote forms of Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively. unl.pt Specifically, compounds designated 1b , 1j , and 2l were highlighted for their inhibitory action against both parasites. unl.pt However, another study on 2-acylamino-5-nitro-1,3-thiazoles found that while some ureic derivatives showed moderate antileishmanial activity, none of the synthesized compounds displayed a significant trypanocidal effect at concentrations under 50 µM. nih.gov In contrast, a series of bis-arylimidamide thiazole derivatives showed favorable activity against P. falciparum (IC₅₀ values from 9 to 86 nM) but were not active against T. cruzi at concentrations below 1 µM. nih.gov

These findings underscore the versatility of the 2-aminothiazole scaffold in developing treatments for various parasitic diseases, although the substitution pattern on the thiazole ring is critical for directing the specific activity.

Table 1: Antiparasitic/Antiprotozoal Activity of 2-Aminothiazole Derivatives

| Derivative Class | Target Organism | Activity/Potency | Reference |

| Thiazole-1,3,5-triazines | Plasmodium falciparum (chloroquine-sensitive) | IC₅₀: 10.03 - 54.58 µg/mL | nih.gov |

| Thiazole-1,3,5-triazines | Plasmodium falciparum (chloroquine-resistant) | IC₅₀: 11.29 - 40.92 µg/mL | nih.gov |

| Naphthyl-thiazoles | Plasmodium falciparum | Growth inhibition observed | unl.pt |

| Naphthyl-thiazoles | Leishmania amazonensis (amastigotes) | Cytotoxic potential noted | unl.pt |

| Naphthyl-thiazoles | Trypanosoma cruzi (amastigotes) | Cytotoxic potential noted | unl.pt |

| 2-Acylamino-5-nitro-1,3-thiazoles | Leishmania spp. | Moderate activity | nih.gov |

| Bis-arylimidamide thiazoles | Plasmodium falciparum | IC₅₀: 9 - 86 nM | nih.gov |

| Bis-arylimidamide thiazoles | Trypanosoma cruzi | No activity < 1 µM | nih.gov |

Enzyme Inhibition Beyond Antimicrobial/Anticancer Contexts

The 2-aminothiazole nucleus is a versatile pharmacophore that has been incorporated into inhibitors of various enzymes, extending beyond its well-known roles in antimicrobial and anticancer agents. These applications target enzymes involved in processes like angiogenesis, cellular transport, and DNA repair.

One notable area of investigation is the inhibition of heparanase, an enzyme that degrades heparan sulfate (B86663) and is implicated in inflammation and tumor metastasis. Starting from a furanylthiazole acetic acid lead, a novel series of benzoxazol-5-yl acetic acid derivatives were developed as potent heparanase inhibitors. nih.gov Several of these compounds, such as trans 2-[4-[3-(3,4-dichlorophenylamino)-3-oxo-1-propenyl]-2-fluorophenyl]benzoxazol-5-yl acetic acid , exhibited an IC₅₀ of approximately 200 nM against the enzyme and also showed anti-angiogenic properties. nih.gov

Derivatives have also been designed to target cellular transport proteins. For instance, the compound (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide was identified as a potent inhibitor of importin β1 (KPNB1), a protein crucial for transporting molecules into the nucleus. nih.gov This compound demonstrated a high binding affinity for KPNB1, with a dissociation constant (Kd) value of approximately 20 nM. nih.gov

Furthermore, 2-aminothiazole derivatives have been explored as inhibitors of farnesyltransferase (FTase), an enzyme involved in post-translational modification of proteins, including Ras, which is implicated in cancer but also other cellular functions. nih.gov Certain 2-aminothiazole compounds have been positioned as effective non-thiol alternatives to other heterocyclic inhibitors for this enzyme class. nih.gov Additionally, some 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives have been identified as potent inhibitors of Poly(ADP-Ribose) Polymerase-1 (PARP-1), an enzyme critical for DNA repair and genomic stability. nih.gov

Table 2: Inhibition of Various Enzymes by 2-Aminothiazole Derivatives

| Derivative Class/Compound | Target Enzyme | Potency | Reference |

| Benzoxazol-5-yl acetic acids | Heparanase | IC₅₀: ~200 nM | nih.gov |

| (E)-N-(5-benzylthiazol-2-yl)-3-(furan-2-yl)acrylamide | Importin β1 (KPNB1) | Kd: ~20 nM | nih.gov |

| 2-Aminothiazole analogs | Farnesyltransferase (FTase) | Effective inhibitors | nih.gov |

| 4,5,6,7-Tetrahydrobenzo[d]thiazoles | Poly(ADP-Ribose) Polymerase-1 (PARP-1) | Potent inhibitors | nih.gov |

Applications in Agricultural Chemistry as Pesticides or Herbicides

The 2-aminothiazole scaffold is a recognized structural component in molecules developed for agricultural applications, particularly as fungicides and bactericides. nih.govresearchgate.net The inherent biological activity of this heterocyclic system has been leveraged to create compounds that protect crops from various pathogens.

Research into novel acetic acid hydrazide and amide derivatives has demonstrated their potential as pesticides. niscpr.res.in In one study, a series of these compounds was tested for activity against several phytopathogenic fungi, including Sclerotinia sclerotiorum, Rhizoctonia bataticola, Rhizoctonia solani, Alternaria brassicae, and Fusarium solani. niscpr.res.in The compounds were also evaluated against two saprophytic fungi and the phytopathogenic bacterium Xanthomonas campestris pv. Citrii. niscpr.res.in Several of the synthesized compounds were found to effectively inhibit the growth of S. sclerotiorum at a concentration of 200 mg/litre, highlighting their potential as agricultural fungicides. niscpr.res.in

Table 3: Activity of 2-Aminothiazole Derivatives in Agricultural Chemistry

| Derivative Class | Target Organism(s) | Observed Effect | Reference |

| Acetic acid hydrazide/amide derivatives | Sclerotinia sclerotiorum (fungus) | Growth inhibition at 200 mg/litre | niscpr.res.in |

| Acetic acid hydrazide/amide derivatives | Rhizoctonia bataticola (fungus) | Tested for activity | niscpr.res.in |

| Acetic acid hydrazide/amide derivatives | Rhizoctonia solani (fungus) | Tested for activity | niscpr.res.in |

| Acetic acid hydrazide/amide derivatives | Alternaria brassicae (fungus) | Tested for activity | niscpr.res.in |

| Acetic acid hydrazide/amide derivatives | Fusarium solani (fungus) | Tested for activity | niscpr.res.in |

| Acetic acid hydrazide/amide derivatives | Xanthomonas campestris pv. Citrii (bacterium) | Tested for activity | niscpr.res.in |

Structure Activity Relationship Sar Studies

Influence of Thiazole (B1198619) Ring Substituents on Biological Activity

The thiazole ring is a core component of many pharmacologically active compounds, and its substitution pattern plays a pivotal role in determining the biological activity of 2-(2-aminothiazol-5-yl)acetic acid derivatives. nih.govnih.govmdpi.comresearchgate.net Modifications at the C2, C4, and C5 positions have been extensively explored to understand their impact on efficacy.

The amino group at the C2 position is a critical determinant of biological activity and a frequent site for chemical modification.

Conversion of the primary amino group into various amide functionalities has been a common strategy. nih.govresearchgate.net Studies have shown that the nature of the acyl group attached to the 2-amino moiety can significantly influence potency. For instance, increasing the carbon chain length of an acyl substituent from a two-carbon (acetamido) to a three-carbon (propanamido) chain was found to enhance antitumor activity. nih.gov In the context of antimycobacterial agents, an amide linker at the C2 position was shown to be superior to amino, urea (B33335), or acylthiourea linkers. mdpi.com

The introduction of substituents directly onto the 2-amino group has also been investigated. The addition of a chlorine atom or a dialkyl group to the nitrogen was reported to cause a significant decrease in cytotoxic activity. nih.gov Conversely, converting the primary amine to a cyclic amino derivative, such as morpholine (B109124) or thiomorpholine, led to enhanced cytotoxic effects compared to 2-arylamino analogs. nih.gov Specifically, six-membered cyclic amines were more potent than their five-membered counterparts. nih.gov

| Modification at C2-Amino Group | Effect on Biological Activity | Reference Compound Context |

| Acylation (Amide Formation) | Generally enhances activity. | Antitumor activity improved with propanamido vs. acetamido group. nih.gov |

| Linker Variation | Amide linker superior to urea or acylthiourea. | Antimycobacterial efficacy. mdpi.com |

| N-Chlorination/N-Alkylation | Decreased activity. | Cytotoxicity against cancer cell lines. nih.gov |

| Cyclic Amino Derivatives | Increased cytotoxic effects. | Six-membered rings (e.g., morpholine) more potent than five-membered. nih.gov |

The acetic acid group at the C5 position, or derivatives thereof, is another key functional handle for modulating biological activity. The acidic nature and the linker length of this substituent are crucial for interaction with biological targets.

Derivatives where the carboxylic acid is converted to a phenylamide have been synthesized and evaluated. For example, a series of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives demonstrated good anti-proliferative effects against human K563 leukemia cells. mdpi.comnih.gov This suggests that a larger, more hydrophobic group can be accommodated at this position and may lead to selective activity.

Furthermore, the substitution on the thiazole ring at the C5 position itself has been shown to be significant. The introduction of a methyl group at C5 was found to decrease potency in certain anticancer assays. nih.gov However, replacing that methyl group with a bromine atom resulted in compounds with IC50 values in the low micromolar range, indicating that an electron-withdrawing, lipophilic group can be favorable for activity. nih.gov

| Modification at C5 | Effect on Biological Activity | Compound Series Context |

| Acetic Acid to Phenylamide | Maintained or improved anti-proliferative activity. | Leukemia cell lines. mdpi.com |

| Methyl Group | Decreased potency. | Anticancer assays. nih.gov |

| Bromo Group | Increased potency (µM range). | Anticancer assays. nih.gov |

In some studies, the introduction of small alkyl groups, such as methyl, at the C4 position led to a decrease in potency. nih.gov Similarly, placing a larger aromatic group, like a phenyl ring, at C4 had a comparable diminishing effect on activity in the same assay. nih.gov This suggests that for certain biological targets, the C4 position may be located in a sterically constrained region of the binding pocket. However, other research has indicated that monosubstitution at the C4 position can be beneficial, enhancing activity depending on the nature of the substituent and the biological target. nih.govmdpi.com

| Substituent at C4 | Effect on Biological Activity | Compound Series Context |

| Methyl Group | Decreased potency. | Anticancer assays. nih.gov |

| Phenyl Group | Decreased potency. | Anticancer assays. nih.gov |

Pharmacophore Elucidation and Key Structural Features for Efficacy

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups (the pharmacophore) required for a molecule to exert a specific biological activity. frontiersin.orgmdpi.com For 2-aminothiazole (B372263) derivatives, these models highlight key structural features that are critical for efficacy.

A typical pharmacophore model for this class of compounds includes:

A heterocyclic scaffold , with the thiazole ring being a central element. mdpi.com

Hydrogen Bond Donors (HBD): The 2-amino group is a crucial hydrogen bond donor, capable of forming key interactions with amino acid residues in the target protein's active site. semanticscholar.org

Hydrogen Bond Acceptors (HBA): The nitrogen atom within the thiazole ring and the carbonyl oxygen of the acetic acid or amide derivatives frequently act as hydrogen bond acceptors. mdpi.comsemanticscholar.org

Aromatic/Hydrophobic Regions: Aromatic rings or hydrophobic aliphatic chains, often introduced at the C2-amino or C5-acid positions, can engage in hydrophobic or π-π stacking interactions, which are vital for anchoring the ligand in the binding pocket. nih.govsemanticscholar.org

For example, in the design of certain kinase inhibitors, the 2-aminothiazole moiety of dasatinib (B193332) was observed to occupy the ATP-binding pocket of the Abl kinase, forming three crucial hydrogen bonds. nih.gov This interaction pattern, combining hydrogen bonding and the specific geometry of the thiazole ring, is a recurring theme in the pharmacophore of many biologically active aminothiazole compounds. nih.gov

Modifications for Improved Therapeutic Index and Selectivity

A major goal in drug design is to maximize the therapeutic index—the ratio between the toxic dose and the therapeutic dose—and to enhance selectivity for the intended biological target over off-targets. For this compound derivatives, several strategies have been employed to achieve these objectives.

One successful approach involves fine-tuning the substituents to exploit differences between the target and off-target binding sites. For instance, a derivative was developed that showed high in vitro activity against several cancer cell lines while exhibiting good selectivity and no toxicity against normal cells at its active concentration. nih.gov The introduction of a fluoride (B91410) atom into an acylated 4-aryl-N-arylcarbonyl-2-aminothiazole scaffold resulted in a compound with marked selectivity for cancer cells over normal cells. mdpi.com

Furthermore, stereochemistry can be exploited to improve selectivity. The study of different stereoisomers (e.g., R- vs. S-isomers) can help to separate the desired pharmacological effects from undesired ones, as one isomer may have a much higher affinity for the target receptor than the other. wikipedia.org

Computational and in Silico Studies

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), in order to form a stable complex. ekb.eg This method is instrumental in identifying potential biological targets and estimating the binding affinity of derivatives of 2-(2-Aminothiazol-5-yl)acetic acid. The process often involves preparing the protein by removing water molecules and adding polar hydrogens, while the ligand is treated as a flexible molecule to find its most stable conformation within the active site. ekb.eg

The analysis of protein-ligand interactions reveals the specific forces that stabilize the complex, such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. For instance, docking studies on 2-aminothiazole (B372263) derivatives designed as phosphodiesterase type 5 (PDE5) regulators showed that a strong binding mode, including a hydrogen bond with the amino acid Gln817:A, was crucial for their activity. nih.gov Similarly, in studies targeting tubulin, residues like Gln136, Val238, Thr239, Asn167, Val318, and Ala316 were identified as playing important roles in the binding of quinoline-based aminothiazole derivatives. scielo.org.mx The binding energy, calculated as a score (e.g., kcal/mol), indicates the stability of the interaction, with lower energy values suggesting more stable binding. jocpr.com These interactions are often visualized using 2D diagrams that map the key amino acid residues involved. researchgate.net

Molecular docking simulations have been employed to investigate the binding of 2-aminothiazole derivatives to a wide array of enzymes and receptors implicated in various diseases. These studies help to elucidate the mechanism of action and to identify promising lead compounds. For example, derivatives have been docked against targets for cancer, infectious diseases, and inflammation. The results often correlate well with experimental data, providing a rational basis for observed biological activities. nih.gov

| Enzyme/Receptor Target | Therapeutic Area | Derivative Series Studied | Key Findings/Binding Energy |

|---|---|---|---|

| Hec1/Nek2 | Cancer | 2-Aminothiazole derivatives | Docking studies helped understand key interactions necessary to develop new lead molecules against cancer. nih.gov |

| Lipase (B570770) B (from Mycobacterium tuberculosis) | Tuberculosis | 2-Aminothiazole derivatives | Compounds 31 and 39 showed low binding energies of -8.5 and -8.2 kcal/mol, respectively. jocpr.com |

| DNA Gyrase | Bacterial Infections | 2-Aminothiazole derivatives | Docking was performed to comprehend the binding sites with the enzyme. ekb.eg |

| FabH | Fungal/Bacterial Infections | N-substituted thiazole (B1198619) derivatives | Compounds showed stable binding interactions, with negative docking energy values. wjarr.com |

| COX-1/COX-2 | Inflammation | Ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates | A good correlation was observed between anti-inflammatory activity and binding modes in COX-2. nih.gov |

| Tubulin | Cancer | 2-Oxoquinoline arylaminothiazole derivatives | Binding was stabilized by interactions with key residues like Gln136 and Val238. scielo.org.mx |

| Phosphodiesterase type 5 (PDE5) | Erectile Dysfunction/Other | 2-Aminothiazole derivatives | Interaction with Gln817:A was identified as a key binding mode. nih.gov |

| Prolyl Oligopeptidase (PREP) | Neurological Disorders | 5-Aminothiazole-based ligands | Studies revealed a new ligand-binding site important for modulating protein-protein interactions. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. excli.de This approach is essential for understanding how structural modifications influence the potency of a drug candidate. nih.govexcli.de

QSAR models are developed by correlating the biological activity (e.g., IC50 values) of a series of compounds with their calculated physicochemical properties, known as molecular descriptors. jocpr.comlaccei.org These models, once validated, can predict the activity of new, unsynthesized compounds. For example, a QSAR study on 2-aminothiazole derivatives as Hec1/Nek2 inhibitors generated a statistically significant model (R² = 0.8436, Q² = 0.7965) using descriptors related to molecular autocorrelation and surface area (ATSC1i, MATS8c, RPSA). nih.gov Another study on derivatives targeting Mycobacterium tuberculosis lipase B developed a robust model (R² = 0.9452, Q² = 0.9203) using a Genetic Function Algorithm (GFA). jocpr.com The statistical quality of these models is assessed through internal and external validation techniques, including leave-one-out cross-validation (Q²) and prediction for an external test set (R²pred). jocpr.comnih.gov

| Target/Activity | QSAR Method | Key Statistical Parameters | Important Descriptors |

|---|---|---|---|

| Antioxidant (DPPH & SOD) | Multiple Linear Regression (MLR) | Models showed good predictive performance. excli.de | RDF040m (Radial Distribution Function), H6m (H autocorrelation) excli.de |

| Anticancer (Hec1/Nek2 inhibition) | QSARINS software | R² = 0.8436; Q²LOO = 0.7965; R²ext = 0.6308 nih.gov | ATSC1i (autocorrelation), MATS8c (autocorrelation), RPSA (relative polar surface area) nih.gov |

| Anti-tuberculosis (Lipase B inhibition) | Genetic Function Algorithm (GFA) | R² = 0.9452; Q² = 0.9203; R²pred = 0.6864 jocpr.com | Not specified jocpr.com |

| Antithrombotic | Physicochemical parameters | r > 0.8 nih.gov | Electronic parameters (F, sigma or mu) nih.gov |

| Anticancer (Tubulin inhibition) | 3D-QSAR (CoMFA/CoMSIA) | Statistically reliable and high predictive ability. scielo.org.mx | Electrostatic and hydrophobic fields scielo.org.mx |

A primary application of QSAR modeling is to guide the rational design of new derivatives with enhanced biological activity. excli.de By analyzing the QSAR model, chemists can identify the key structural features and physicochemical properties that are either beneficial or detrimental to the desired activity. nih.gov For instance, a QSAR study on antioxidant 2-aminothiazole derivatives led to the design of 112 new compounds with predicted activities. excli.de Similarly, insights from 3D-QSAR models of tubulin inhibitors, which generate contour maps highlighting favorable and unfavorable regions for electrostatic or hydrophobic groups, were used to design four novel and potent inhibitors. scielo.org.mx This predictive power significantly streamlines the drug development process by prioritizing the synthesis of compounds with the highest probability of success. nih.gov

Density Functional Theory (DFT) and Quantum Chemical Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. In the context of this compound and its derivatives, DFT is often employed to calculate optimized molecular geometries, which are crucial for accurate molecular docking and QSAR studies. jocpr.com For example, in a study of anti-tuberculosis agents, the structures of 39 2-aminothiazole derivatives were optimized using the DFT method with the B3LYP functional and 6-31G* basis set before QSAR and docking analyses were performed. jocpr.com Furthermore, theoretical calculations using DFT and other quantum chemical methods have been used to study the fundamental properties of the 2-aminothiazole core itself. These analyses have indicated that the molecule preferentially exists in the amino tautomeric form and is protonated at the aza-nitrogen atom. researchgate.net

Molecular Geometry Optimization and Stability

The optimization of molecular geometry is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of 2-aminothiazole, Density Functional Theory (DFT) is a commonly employed method to calculate optimized geometries.

For the related compound, 2-aminothiazole, theoretical calculations using both Hartree-Fock (HF) and DFT (specifically the B3LYP functional with a 6-311++G(d,p) basis set) have been performed. researchgate.net These calculations provide predicted bond lengths and angles. While experimental data for direct comparison is not always available, the calculated values offer a reliable representation of the molecular structure. researchgate.net It is noted that bond lengths and angles are dependent on the computational method and basis set used. researchgate.net

In a study on organic salts of 2,4-dioxothiazolidine-5-acetic acid, another related structure, DFT calculations were used to determine geometrical parameters, which were then compared with experimental X-ray diffraction (XRD) data. For instance, in one of the salts, the calculated S-C bond lengths were 1.832 Å and 1.780 Å, which correlated well with the experimental values of 1.813 Å and 1.768 Å. nih.gov This demonstrates the accuracy of DFT methods in predicting the geometry of such heterocyclic systems.

Table 1: Selected Optimized Geometrical Parameters for 2-Aminothiazole (Theoretical) Note: This data is for the analogous compound 2-aminothiazole.

| Parameter | Bond/Angle | HF/6-311++G(d,p) | B3LYP/6-311++G(d,p) |

| Bond Length (Å) | S1-C2 | 1.758 | 1.767 |

| C2-N3 | 1.306 | 1.319 | |

| N3-C4 | 1.385 | 1.391 | |

| C4-C5 | 1.348 | 1.359 | |

| C5-S1 | 1.721 | 1.731 | |

| C2-N6 | 1.352 | 1.364 | |

| Bond Angle (°) | C5-S1-C2 | 89.2 | 89.4 |

| S1-C2-N3 | 115.5 | 115.2 | |

| C2-N3-C4 | 110.8 | 110.9 | |

| N3-C4-C5 | 115.4 | 115.3 | |

| C4-C5-S1 | 109.1 | 109.2 |

Source: Adapted from computational studies on 2-aminothiazole. researchgate.net

Electronic Transitions and Molecular Orbitals (HOMO-LUMO Analysis)

The electronic properties of a molecule are crucial for understanding its reactivity and spectral characteristics. Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability and reactivity.

For the parent 2-aminothiazole, the HOMO-LUMO energy gap has been calculated. researchgate.net A larger energy gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net In a study of 5-acetyl-2,4-dimethyl thiazole, another analog, the HOMO-LUMO energy gap was calculated to be 4.42 eV, indicating a stable structure where charge transfer does not occur easily. researchgate.net The HOMO was primarily located over the thiazole ring, while the LUMO was distributed over the acetyl group, indicating that an electronic transition would involve a π → π* charge transfer. researchgate.net

Table 2: Frontier Molecular Orbital Energies for 2-Aminothiazole and a Related Derivative Note: This data is for analogous compounds.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 2-Aminothiazole | HF/6-311++G(d,p) | -9.00 | 3.12 | 12.12 |

| 2-Aminothiazole | B3LYP/6-311++G(d,p) | -6.49 | -1.28 | 5.21 |

| 5-acetyl-2,4-dimethyl thiazole | HSEH1PBE/LanL2DZ | - | - | 4.42 |

Source: Data adapted from studies on 2-aminothiazole researchgate.net and 5-acetyl-2,4-dimethyl thiazole researchgate.net.